(5E)-5-[4-(difluoromethoxy)benzylidene]-3-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: is a synthetic organic compound characterized by its unique structure, which includes a difluoromethoxyphenyl group and a thioxotetrahydroimidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the following steps:
Formation of the Thioxotetrahydroimidazolone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thioxotetrahydroimidazolone ring.
Introduction of the Difluoromethoxyphenyl Group: The difluoromethoxyphenyl group is introduced through a condensation reaction with a suitable aldehyde or ketone.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazolone ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Biological Probes: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Industry
Polymer Chemistry: The compound can be used as a monomer or comonomer in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluoromethoxyphenyl group is particularly important for binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- **5-{(E)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
- **5-{(E)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
Uniqueness
The presence of the difluoromethoxy group in 5-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-METHYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C12H10F2N2O2S |
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Molecular Weight |
284.28 g/mol |
IUPAC Name |
(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H10F2N2O2S/c1-16-10(17)9(15-12(16)19)6-7-2-4-8(5-3-7)18-11(13)14/h2-6,11H,1H3,(H,15,19)/b9-6+ |
InChI Key |
SGMGUNCWSLHYKH-RMKNXTFCSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=C(C=C2)OC(F)F)/NC1=S |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)OC(F)F)NC1=S |
Origin of Product |
United States |
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